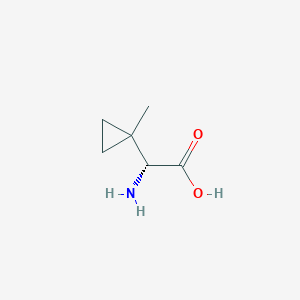

2-(1-Methylcyclopropyl)glycine, (R)-

Description

Classification as a Non-Proteinogenic Amino Acid in Specialized Biological Systems

2-(1-Methylcyclopropyl)glycine, (R)- is classified as a non-proteinogenic amino acid (NPAA). nih.gov Unlike the 22 proteinogenic amino acids that are encoded by the universal genetic code to build proteins, NPAAs are not incorporated into proteins during standard ribosomal translation. nih.govwikipedia.org Organisms such as bacteria and fungi, however, utilize specialized enzymatic machinery, namely non-ribosomal peptide synthetases (NRPSs), to synthesize peptides containing these unusual amino acids. nih.gov There are over 800 known naturally occurring NPAAs, which serve diverse and crucial roles as metabolic intermediates, signaling molecules, and components of natural products with potent biological activities. nih.govtaylorandfrancis.com The inclusion of NPAAs like 2-(1-Methylcyclopropyl)glycine, (R)- into peptide structures can confer unique conformational properties and increased resistance to enzymatic degradation, which is a significant advantage in the development of therapeutic peptides. cpcscientific.comresearchgate.net

Occurrence and Significance as a Constituent in Natural Products

The primary significance of 2-(1-Methylcyclopropyl)glycine, (R)- stems from its role as a building block in complex natural products. Its discovery is intrinsically linked to a specific class of bioactive molecules produced by soil bacteria.

2-(1-Methylcyclopropyl)glycine, (R)- is a key structural component of kutznerides, a family of cyclic hexadepsipeptides. nih.gov These compounds are isolated from the soil actinomycete Kutzneria sp. 744 and exhibit antifungal and antimicrobial properties. nih.gov Depsipeptides are a class of peptides where one or more of the amide bonds are replaced by ester bonds. The kutznerides are assembled from a collection of five unusual non-proteinogenic amino acids and one hydroxy acid, making them structurally complex and biosynthetically intriguing. nih.gov All known kutznerides contain the 2-(1-Methylcyclopropyl)glycine, (R)- residue, highlighting its essential role in the molecular architecture of this family of natural products. nih.govnih.gov The biosynthesis of these molecules is carried out by a large multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS). nih.gov

| Unusual Monomers Found in Kutznerides |

| 2-(1-Methylcyclopropyl)-D-glycine (MecPGly) nih.gov |

| (S)-2-hydroxy-3-methylbutyric or (S)-2-hydroxy-3,3-dimethylbutyric acid nih.gov |

| Piperazic acid (in various forms, including chlorinated) nih.govacs.org |

| O-methyl-l-serine nih.gov |

| 3-hydroxy-d-glutamic acid nih.gov |

| 6,7-dichloro-hexahydropyrroloindole (diCPlC) nih.govnih.gov |

The presence of unique building blocks like 2-(1-Methylcyclopropyl)glycine, (R)- in natural products has profound implications for chemical discovery. The structural diversity endowed by NPAAs is a primary driver of the vast range of biological activities observed in natural products. nih.gov The discovery and characterization of the kutzneride biosynthetic gene cluster have provided valuable insights into how nature creates such complex and densely functionalized molecules. nih.gov Understanding these biosynthetic pathways allows scientists to harness and manipulate the enzymatic machinery to potentially create novel compounds with improved or different activities. This field, known as synthetic biology or combinatorial biosynthesis, holds great promise for generating new drug leads by mixing and matching biosynthetic genes to produce "unnatural" natural products.

Structure

2D Structure

3D Structure

Properties

CAS No. |

959658-82-3 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

(2R)-2-amino-2-(1-methylcyclopropyl)acetic acid |

InChI |

InChI=1S/C6H11NO2/c1-6(2-3-6)4(7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m0/s1 |

InChI Key |

BCTQUNGXIVZUSB-BYPYZUCNSA-N |

Isomeric SMILES |

CC1(CC1)[C@H](C(=O)O)N |

Canonical SMILES |

CC1(CC1)C(C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1 Methylcyclopropyl Glycine, R and Analogous Structures

Stereoselective Chemical Synthesis Approaches

The creation of the chiral quaternary center in 2-(1-Methylcyclopropyl)glycine, (R)- requires precise control over stereochemistry. Chemists have devised several strategies to achieve this, ranging from the use of naturally occurring chiral molecules to the development of advanced catalytic asymmetric reactions. These methods are crucial for producing enantiomerically pure compounds required for pharmacological studies.

Chiral Pool Strategies for Cyclopropylglycine Derivatives

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. numberanalytics.comwikipedia.org This approach leverages the inherent chirality of natural molecules like amino acids, sugars, and terpenes to construct complex chiral targets, often simplifying synthetic routes and ensuring high stereochemical purity. numberanalytics.comwikipedia.org

In the context of cyclopropylglycine derivatives, natural products can serve as foundational scaffolds. For instance, amino acids and terpenes are of particular interest to the synthetic community as starting points for asymmetric total synthesis. nih.gov The synthesis of a part of the complex molecule epothilone, for example, begins with the readily available enantiopure (–)-pantolactone. wikipedia.org Similarly, the synthesis of the anticancer drug paclitaxel (B517696) has been made more efficient by incorporating verbenone, a chiral terpene. wikipedia.org While direct synthesis of 2-(1-Methylcyclopropyl)glycine, (R)- from a specific chiral pool starting material is not prominently detailed in the provided results, the principle involves selecting a natural product that contains a suitable carbon skeleton and stereocenter, which can be elaborated into the target cyclopropylglycine structure. This strategy is particularly powerful when the target molecule's structure closely resembles an inexpensive, enantiopure natural product. wikipedia.org

Chemoenzymatic approaches are also being used to expand the chiral pool. By using enzymes for specific transformations, such as hydroxylation, chemists can create novel, enantiopure building blocks from common starting materials, which can then be used in complex syntheses. nih.gov

Asymmetric Cyclopropanation Reactions

Asymmetric cyclopropanation is a direct and powerful method for constructing chiral cyclopropane (B1198618) rings. wiley-vch.de This approach involves the catalytic addition of a carbene or carbenoid species to an alkene, with the stereochemical outcome controlled by a chiral catalyst. nih.govpurdue.edu

A prominent method is the transition-metal-catalyzed decomposition of diazoalkanes. researchgate.net Cobalt(II) complexes with chiral ligands, for instance, have proven effective in catalyzing the asymmetric cyclopropanation of various olefins using succinimidyl diazoacetate. organic-chemistry.org This reaction produces enantioenriched cyclopropane succinimidyl esters with high diastereoselectivity and enantioselectivity. organic-chemistry.org These esters are versatile intermediates that can be converted to a wide range of chiral cyclopropyl (B3062369) carboxamides by reacting them with amines, a process that retains the stereochemistry of the cyclopropane ring. organic-chemistry.org

Another significant strategy is the Simmons-Smith reaction and its catalytic asymmetric variants. wiley-vch.depurdue.edu The classical Simmons-Smith reaction uses a stoichiometric zinc carbenoid, but modern methods employ catalytic systems. nih.govpurdue.edu For example, cobalt pyridinediimine (PDI) catalyst systems can be used with gem-dichloroalkanes as carbene precursors, avoiding the need for potentially hazardous diazoalkanes. purdue.edu These methods have been expanded to synthesize enantiopure dimethylcyclopropane and spirocyclopropanated products. purdue.edu The stereochemical control in reactions involving chiral allylic alcohols is often directed by the hydroxyl group, which chelates to the metal reagent, guiding the cyclopropanating agent to one face of the double bond. wiley-vch.de

| Catalyst System | Carbene Source | Key Features | Reference |

| [Co(P1)] | Succinimidyl diazoacetate | High yields, excellent diastereo- and enantioselectivity for cyclopropane succinimidyl esters. | organic-chemistry.org |

| Cobalt Pyridinediimine (PDI) | gem-Dichloroalkanes | Access to non-stabilized carbenes; avoids diazo compounds. | purdue.edu |

| Zinc-based reagents | Dihalomethanes | Simmons-Smith reaction; can be directed by chiral auxiliaries or catalysts. | wiley-vch.de |

Strecker Reaction Modifications for Chiral Cyclopropylglycines

The Strecker synthesis is a classic and straightforward method for producing racemic α-amino acids from aldehydes or ketones. masterorganicchemistry.comyoutube.com The reaction proceeds via the formation of an α-amino nitrile from an aldehyde, ammonia (B1221849), and cyanide, followed by hydrolysis of the nitrile to a carboxylic acid. masterorganicchemistry.com To synthesize chiral cyclopropylglycines, asymmetric modifications of this reaction are necessary.

One of the key challenges in current chemical and biochemical strategies to produce (S)-cyclopropylglycine is that they often rely on the Strecker reaction, which may require toxic reagents like KCN. researchgate.net However, significant progress has been made in developing catalytic asymmetric Strecker reactions. nih.gov For instance, an accessible chiral variant of oligoethylene glycol can be used as an organocatalyst with potassium cyanide to generate a chiral cyanide anion. nih.gov This system allows for the transformation of various α-amido sulfone substrates into optically enriched α-aminonitriles with excellent yields and enantioselectivities. nih.gov The robustness of this catalytic system even permits a "one-pot" synthesis of enantiomerically pure α-amino acids and allows for catalyst recycling, making it a practical route to unnatural α-amino acids. nih.gov

Another approach involves solid-state asymmetric Strecker reactions, where the addition of cyanide to enantiomorphic crystals of achiral imines leads to enantioenriched aminonitriles. rsc.org This method has been shown to produce aminonitriles with very high enantiomeric excess. nih.gov These asymmetric variants provide a powerful tool for accessing enantiopure cyclopropylglycines, including the precursors to 2-(1-Methylcyclopropyl)glycine, (R)-.

Carbene and Ylide Addition Methodologies

Carbene and ylide addition to alkenes represents a fundamental strategy for the synthesis of cyclopropane rings. researchgate.net Ylides, particularly those of sulfur and phosphorus, are widely used reagents for forming small rings. nih.gov

In the context of cyclopropylglycine synthesis, ylide-initiated Michael addition-cyclization reactions are particularly relevant. nih.gov Allylic sulfonium (B1226848) ylides can react with α,β-unsaturated esters, amides, and nitriles to generate multisubstituted vinylcyclopropanes with high selectivity. nih.gov By carefully choosing the ylide structure and reaction conditions, chemists can control the stereochemical outcome of the cyclopropanation. For example, using a camphor-derived sulfonium salt can lead to asymmetric synthesis of cyclohexadiene epoxides with high enantiomeric excess, illustrating the potential for stereocontrol in ylide reactions. nih.gov

The reaction of Wittig reagents (phosphonium ylides) with iodosoarenes can generate monocarbonyl iodonium (B1229267) ylides in situ. These can then be intercepted by a copper catalyst to form a metallocarbene, which cyclopropanates alkenes. uwaterloo.ca This method bypasses the need for diazo compounds. uwaterloo.ca While initial yields were modest, optimization of the iodosoarene structure and reaction conditions has improved the efficiency of this approach. uwaterloo.ca

| Ylide Type | Reactant | Product Type | Key Feature | Reference |

| Allylic Sulfonium Ylide | α,β-Unsaturated Esters/Amides | Multisubstituted Vinylcyclopropanes | High selectivity | nih.gov |

| Phosphonium Ylide + Iodosoarene | Alkenes | Donor-Acceptor Cyclopropanes | Copper-catalyzed; avoids diazo compounds | uwaterloo.ca |

| Camphor-derived Sulfur Ylide | α-Ylidene-β-diketones | Dihydrofurans | High diastereo- and enantioselectivity | nih.gov |

Kulinkovich Cyclopropanation of Esters and Amides

The Kulinkovich reaction is a powerful method for synthesizing cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide. researchgate.netorganic-chemistry.orgwikipedia.org The reaction involves the in situ formation of a titanacyclopropane intermediate, which then reacts with the ester. organic-chemistry.orgwikipedia.org

This methodology has been extended to the synthesis of cyclopropylamines through reactions with amides or nitriles, a transformation known as the Kulinkovich-de Meijere or Kulinkovich-Szymoniak reaction. acsgcipr.org This makes it a highly relevant approach for preparing cyclopropylglycine precursors. The reaction mechanism involves the formation of a reactive Ti-carbene-like intermediate that adds to the carbonyl group of an ester or the nitrile group. acsgcipr.org The driving force is the formation of a strong titanium-oxygen or titanium-nitrogen bond in the final steps. acsgcipr.org

The reaction can be used to prepare substituted cyclopropanes, and when higher alkylmagnesium halides are used, products with two stereocenters can be formed with high diastereoselectivity. organic-chemistry.org An asymmetric version of the Kulinkovich reaction has also been developed using a TADDOL-based chiral catalyst, opening the door to enantioselective synthesis of cyclopropanol (B106826) and cyclopropylamine (B47189) derivatives. wikipedia.org This method has been successfully applied to synthesize constrained analogues of neurotransmitters, such as substituted 2-phenylcyclopropylamines, from readily available starting materials. nih.gov

Modification of Cyclopropanecarbaldehydes

A key pathway to cyclopropylglycines involves the transformation of functional groups already present on a cyclopropane ring. researchgate.net One of the main methods is the modification of cyclopropanecarbaldehydes, often utilizing the Strecker reaction. researchgate.net In this approach, a suitable cyclopropanecarbaldehyde serves as the starting aldehyde for a Strecker synthesis.

The process would involve reacting 1-methylcyclopropanecarbaldehyde with ammonia and cyanide to form the corresponding α-amino nitrile. Subsequent hydrolysis of the nitrile group yields the racemic 2-(1-methylcyclopropyl)glycine. To achieve the desired (R)-enantiomer, an asymmetric variant of the Strecker reaction would be employed, as discussed previously, using a chiral catalyst or auxiliary to control the stereoselective addition of cyanide to the imine intermediate. nih.govnih.gov

This strategy separates the construction of the cyclopropane ring from the formation of the amino acid functionality, allowing for a modular approach to the synthesis. The required substituted cyclopropanecarbaldehydes can themselves be prepared through various means, including the cyclopropanation of appropriate α,β-unsaturated aldehydes.

Chemoenzymatic and Enzymatic Synthesis Routes

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts. nih.gov These strategies are increasingly employed for the production of complex chiral molecules like unnatural amino acids. nih.gov Enzymatic routes, in particular, offer significant advantages in terms of stereoselectivity, regioselectivity, and milder reaction conditions. researchgate.net

Enzyme-Catalyzed Deracemization and Resolution Techniques

A common strategy to obtain enantiomerically pure amino acids is through the kinetic resolution of a racemic mixture. This can be efficiently achieved using enzymes that selectively act on one enantiomer, allowing for the separation of the two. One notable method involves the use of proteases, such as papain, for the deracemization of racemic N-protected amino acid esters.

In a typical process, a racemic mixture of an N-protected methyl ester of a cyclopropylglycine is subjected to enzymatic hydrolysis. The enzyme, in this case papain, selectively hydrolyzes one of the enantiomers (e.g., the (S)-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) unreacted. The resulting mixture of the acid and the ester can then be easily separated. Subsequent deprotection of the ester yields the desired enantiomerically pure amino acid. This method has been successfully applied to produce both enantiomers of cyclopropylglycine with high enantiomeric excess. researchgate.net

| Enzyme | Substrate | Desired Product | Key Feature | Enantiomeric Excess |

| Papain | Racemic N-Boc-methyl-cyclopropylglycinate | (R)-N-Boc-methyl-cyclopropylglycinate | Selective hydrolysis of the (S)-enantiomer | >99% for the corresponding deprotected amino acid |

Application of Amino Acid Dehydrogenases (e.g., Leucine Dehydrogenase)

Amino acid dehydrogenases (AADHs), such as Leucine Dehydrogenase (LDH), are NAD(P)+ dependent enzymes that catalyze the reversible stereoselective reductive amination of α-keto acids to produce L-amino acids. nih.gov This makes them highly valuable for the asymmetric synthesis of chiral amino acids from prochiral precursors.

Leucine dehydrogenase, in particular, has been widely studied and engineered for the synthesis of various L-amino acids, including those with bulky side chains like L-tert-leucine. nih.gov The enzyme exhibits broad substrate specificity, accepting a range of α-keto acids. The synthesis starts with the corresponding α-keto acid of the target amino acid, which undergoes reductive amination in the presence of the dehydrogenase and a cofactor regeneration system to produce the desired L-amino acid with high enantiopurity. While direct synthesis of (R)-2-(1-Methylcyclopropyl)glycine using an R-selective dehydrogenase is a plausible strategy, the more common application involves the synthesis of L-amino acids.

Below is a table illustrating the substrate specificity of a recombinant Leucine Dehydrogenase from Paenibacillus favisporus (PfLeuDH), highlighting its potential for synthesizing various amino acids from their corresponding keto acids.

| Substrate (α-Keto Acid) | Relative Activity (%) |

| Phenylglyoxylic acid | 100 |

| Trimethylpyruvic acid | 75.8 |

| α-Ketoisocaproate | 65.2 |

| Pyruvic acid | 12.5 |

| α-Ketoglutaric acid | 8.9 |

Data adapted from a study on PfLeuDH, showing its activity towards various keto acids relative to phenylglyoxylic acid. nih.gov

Enzymatic Hydrolysis for Enantiomer Separation

Enzymatic hydrolysis is a cornerstone of kinetic resolution for producing enantiomerically pure compounds. This technique is particularly effective for the separation of enantiomers of amino acid esters. Lipases and proteases are commonly employed for this purpose due to their high enantioselectivity.

The process involves the hydrolysis of a racemic N-acyl amino acid ester. The enzyme selectively catalyzes the hydrolysis of one enantiomer to the corresponding N-acyl amino acid, while the other enantiomer remains as an unreacted ester. The difference in the chemical properties of the resulting acid and ester allows for their straightforward separation. For instance, a lipase-catalyzed acylation has been used in the resolution of a racemic amine precursor to a key intermediate for a corticotropin-releasing factor-1 (CRF-1) receptor antagonist, achieving a 35% yield with 91% enantiomeric excess for the (S)-amine. researchgate.net

| Enzyme Type | Reaction | Substrate Example | Product Separation |

| Lipase | Enantioselective acylation | Racemic amine | Separation of acylated amine from unreacted amine |

| Protease (e.g., Papain) | Enantioselective hydrolysis | Racemic N-Boc-amino acid ester | Separation of the resulting carboxylic acid from the unreacted ester |

Biocatalytic Approaches for Chiral Intermediate Preparation

Biocatalysis plays a crucial role in the synthesis of chiral intermediates that are subsequently converted to the final target molecule. nih.gov This approach leverages the ability of enzymes to perform highly selective transformations on a wide range of substrates. unimi.it For the synthesis of complex molecules like (R)-2-(1-Methylcyclopropyl)glycine, biocatalysis can be employed to create key chiral synthons.

Various enzymatic reactions can be utilized, including reductions of ketones, transaminations, and hydrolytic resolutions. For example, transaminases have been successfully engineered to synthesize chiral amines from prochiral ketones, which are valuable intermediates for many pharmaceuticals. nih.gov In the context of cyclopropylglycine analogs, an efficient chemo-enzymatic route to (S)-1-cyclopropyl-2-methoxyethanamine, a key chiral intermediate, was developed starting from methylcyclopropyl ketone. researchgate.net This demonstrates the power of combining chemical synthesis with biocatalytic steps to achieve high efficiency and stereoselectivity.

| Biocatalytic Strategy | Enzyme Class | Transformation Example | Application |

| Asymmetric Reduction | Ketoreductase (KRED) | Prochiral ketone to chiral alcohol | Preparation of chiral building blocks |

| Asymmetric Amination | Transaminase (TAm) | Prochiral ketone to chiral amine | Direct synthesis of chiral amines |

| Kinetic Resolution | Lipase/Protease | Racemic ester/amine to single enantiomer product | Separation of enantiomers |

Stereochemical Investigations of 2 1 Methylcyclopropyl Glycine, R

Principles of Stereoisomerism in Cyclopropane-Containing Amino Acids

Amino acids that incorporate a cyclopropane (B1198618) ring, such as 2-(1-Methylcyclopropyl)glycine, present fascinating cases of stereoisomerism due to the presence of multiple chiral centers and the rigid geometry of the three-membered ring. researchgate.net The stereoisomers of a molecule are compounds that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. mun.ca

For 2-(1-Methylcyclopropyl)glycine, there are two primary sources of chirality:

The α-Carbon: The carbon atom to which the amino group, carboxyl group, and the cyclopropyl (B3062369) ring are attached is a stereocenter. As with standard amino acids, this gives rise to two enantiomers, designated as (R) or (S) using the Cahn-Ingold-Prelog priority rules. libretexts.org

The Cyclopropane Ring: The 1-methylcyclopropyl substituent itself contains a chiral center at the C1 position of the ring, where the methyl group and the glycine (B1666218) moiety are attached.

The presence of these two stereocenters means that 2-(1-Methylcyclopropyl)glycine can exist as a total of four possible stereoisomers (2^n, where n=2). These isomers exist as two pairs of enantiomers. The relationships between these isomers are detailed below.

| Stereoisomer Pair | Relationship | Description |

| (R)-2-amino-2-((1R)-1-methylcyclopropyl)acetic acid & (S)-2-amino-2-((1S)-1-methylcyclopropyl)acetic acid | Enantiomers | Non-superimposable mirror images. |

| (R)-2-amino-2-((1S)-1-methylcyclopropyl)acetic acid & (S)-2-amino-2-((1R)-1-methylcyclopropyl)acetic acid | Enantiomers | Non-superimposable mirror images. |

| (R)-2-amino-2-((1R)-1-methylcyclopropyl)acetic acid & (R)-2-amino-2-((1S)-1-methylcyclopropyl)acetic acid | Diastereomers | Stereoisomers that are not mirror images. |

| (S)-2-amino-2-((1S)-1-methylcyclopropyl)acetic acid & (S)-2-amino-2-((1R)-1-methylcyclopropyl)acetic acid | Diastereomers | Stereoisomers that are not mirror images. |

This table illustrates the possible stereoisomeric relationships for 2-(1-Methylcyclopropyl)glycine.

The focus of this article, 2-(1-Methylcyclopropyl)glycine, (R)-, specifies the absolute configuration at the α-carbon as (R). nih.govncats.io However, without specifying the configuration at the C1 position of the cyclopropane ring, the name can refer to a mixture of two diastereomers: (R)-2-amino-2-((1R)-1-methylcyclopropyl)acetic acid and (R)-2-amino-2-((1S)-1-methylcyclopropyl)acetic acid. The rigid structure of the cyclopropane ring makes these conformationally constrained amino acids valuable as analogs of other amino acids like glutamic acid and proline. researchgate.net

Enantiomeric Purity and Control in Synthesis

Achieving high enantiomeric purity is paramount in the synthesis of chiral molecules, as different enantiomers can have vastly different biological activities. nih.gov For 2-(1-Methylcyclopropyl)glycine, (R)-, this means selectively producing the desired (R)-enantiomer while minimizing the formation of its (S)-counterpart. ncats.io Two primary strategies are employed to achieve this: asymmetric synthesis and chiral resolution.

Asymmetric synthesis aims to create the desired stereoisomer directly. This can be accomplished through various methods, including:

Use of Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to guide the reaction stereoselectively. After the key bond formation, the auxiliary is removed, yielding the enantiomerically enriched product.

Enzymatic Reactions: Biocatalytic approaches, such as those using transaminases, can offer clean and highly selective routes to chiral amino acids. researchgate.net

Kulinkovich Cyclopropanation: This reaction can be used to form the cyclopropane ring from esters, and its variants can be adapted for stereocontrol. researchgate.net

Chiral resolution involves the separation of a racemic mixture (a 1:1 mixture of enantiomers). Common resolution techniques include:

Diastereomeric Salt Formation: The racemic amino acid is reacted with a chiral resolving agent (a pure enantiomer of another compound) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization. acs.org

Enzyme-Catalyzed Kinetic Resolution: An enzyme selectively reacts with one enantiomer in the racemic mixture, allowing the unreacted enantiomer to be recovered in high purity. researchgate.net

Chiral Chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). mdpi.commdpi.com One enantiomer interacts more strongly with the CSP, causing it to move more slowly through the column and enabling separation. mdpi.com The difference in binding energy between the enantiomers and the chiral selector is key to effective separation. nih.govnih.gov

| Method | Principle | Application to (R)-2-(1-Methylcyclopropyl)glycine |

| Asymmetric Synthesis | Direct creation of a specific enantiomer using chiral reagents, catalysts, or auxiliaries. | Can be complex, but offers a direct route to the desired (R)-isomer, avoiding loss of material from resolving a racemate. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Often more practical on a larger scale. Techniques like diastereomeric crystallization or chiral HPLC are common. acs.orgmdpi.com |

| Enzymatic Resolution | Use of enzymes that selectively react with one enantiomer. | Provides a "green" and highly specific method for separating enantiomers. researchgate.net |

This interactive table summarizes the main strategies for obtaining enantiomerically pure (R)-2-(1-Methylcyclopropyl)glycine.

Conformational Analysis of Cyclopropylglycine Structures

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com The cyclopropane ring in 2-(1-Methylcyclopropyl)glycine imposes significant conformational constraints compared to more flexible acyclic amino acids. This rigidity is a key feature that influences its molecular interactions.

The study of the conformation of cyclopropyl-containing structures often involves a combination of experimental techniques, like Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods. researchgate.netrsc.org

NMR Spectroscopy: Techniques like 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space distances between protons, which helps in determining the preferred conformation in solution. nih.govnih.gov Chemical shifts and coupling constants are also sensitive to the local geometry. researchgate.net

Computational Modeling: Molecular dynamics simulations can be used to explore the conformational landscape of a molecule, identifying low-energy (i.e., more stable) conformations and the energy barriers between them. researchgate.netsensusimpact.com

For acyl-cyclopropane systems, studies have shown that the molecule tends to adopt conformations where the plane of the acyl group (in this case, the glycine part) bisects the cyclopropane ring. rsc.org Two primary conformations are typically observed: an s-cis and an s-trans conformer, with a rotational barrier between them. rsc.org The presence of the methyl group and the amino acid functionality in 2-(1-Methylcyclopropyl)glycine, (R)- will further influence the relative stability of these conformers due to steric and electronic effects. The largely extended backbones are often favored in related structures. researchgate.net

| Parameter | Description | Relevance to 2-(1-Methylcyclopropyl)glycine, (R)- |

| Torsional Angles (φ, ψ) | These angles describe the rotation around the N-Cα and Cα-C bonds, respectively, defining the peptide backbone conformation. | The cyclopropyl group restricts the allowable ranges for these angles compared to a simple alkyl side chain. |

| Ring Conformation | The geometry of the cyclopropane ring itself. | Cyclopropane is an energetically strained planar ring. chemistrysteps.com This rigidity is a defining structural feature. |

| Side Chain Orientation | The orientation of the cyclopropyl ring relative to the amino acid backbone. | Influenced by steric hindrance between the ring, the methyl group, and the backbone atoms, leading to preferred low-energy states. |

This table outlines key parameters in the conformational analysis of 2-(1-Methylcyclopropyl)glycine, (R)-.

Influence of Stereochemistry on Molecular Interactions (General Principles)

The specific stereochemistry of a molecule like 2-(1-Methylcyclopropyl)glycine, (R)- is fundamental to how it interacts with other chiral molecules, particularly biological macromolecules like proteins and enzymes. researchgate.net Most biological systems are inherently chiral, being composed of L-amino acids. mun.caresearchgate.net This chiral environment leads to stereospecific recognition, where one enantiomer of a molecule may bind strongly to a receptor or enzyme active site, while its mirror image binds weakly or not at all. nih.gov

The principles governing these interactions include:

Three-Point Attachment Model: For a chiral molecule to be distinguished from its enantiomer by a chiral binding site, there must be at least three points of interaction. If the binding site can differentiate between three of the groups attached to the stereocenter, only one enantiomer will fit correctly.

Steric Hindrance: The fixed, three-dimensional shape of the (R)-enantiomer will fit into a complementary binding pocket, while its (S)-enantiomer would experience steric clashes, preventing a stable interaction. The rigid cyclopropane ring enhances this effect by reducing the molecule's ability to adopt an alternative shape to fit an ill-suited pocket.

Non-covalent Interactions: The precise spatial arrangement of functional groups (amino, carboxyl) determines the potential for forming specific hydrogen bonds, ionic bonds, and van der Waals interactions with a target protein. nih.gov The stereochemistry dictates the geometry and strength of these crucial bonds. nih.gov

In essence, the (R)-configuration of 2-(1-Methylcyclopropyl)glycine dictates a unique three-dimensional structure. This structure is the key that allows it to interact with specific biological "locks" (e.g., receptors or enzymes) that are shaped to recognize it, while excluding other stereoisomers. This principle of stereoselectivity is a cornerstone of medicinal chemistry and molecular biology. acs.org

Biosynthetic Pathways and Enzymology of 2 1 Methylcyclopropyl Glycine, R

Elucidation of Biosynthetic Gene Clusters for Natural Product Integration

The production of complex natural products like the kutznerides is orchestrated by dedicated biosynthetic gene clusters (BGCs). These clusters contain all the genetic information necessary for the synthesis of the molecule, from precursor generation to final assembly and tailoring.

Identification and Characterization of the ktz Gene Cluster

The biosynthetic gene cluster responsible for kutzneride production, designated ktz, has been identified and characterized from Kutzneria sp. nih.gov. Spanning approximately 56 kilobases (kb) of genomic DNA, the cluster comprises 29 open reading frames (ORFs) nih.gov. Bioinformatic analysis has allowed for the assignment of putative functions to many of these ORFs, revealing a coordinated system for generating the complex peptide.

A specific four-gene cassette within this cluster, ktzABCD, was postulated and later confirmed to be responsible for the biosynthesis of the cyclopropyl-containing amino acid precursor nih.govnih.gov. The genes ktzA–D are directly involved in producing the 2-(1-Methylcyclopropyl)glycine (MecPGly) moiety nih.gov. The organization of these genes points to a multi-step enzymatic cascade to build the unusual amino acid from a common proteinogenic precursor.

Table 1: Deduced Functions of Key ORFs in the ktz Gene Cluster for MecPGly Biosynthesis

| Gene | Encoded Protein | Proposed Function | Reference |

|---|---|---|---|

| ktzA | KtzA | Acyl-CoA dehydrogenase-like flavoprotein; catalyzes cyclopropane (B1198618) ring formation. | nih.gov |

| ktzB | KtzB | Stand-alone adenylation (A) domain; activates the amino acid precursor. | nih.govnih.gov |

| ktzC | KtzC | Stand-alone thiolation (T) or peptidyl carrier protein (PCP); tethers the growing amino acid intermediate. | nih.govnih.gov |

Role of Nonribosomal Peptide Synthetase (NRPS) Modules in Assembly

The assembly of the kutzneride backbone, into which 2-(1-Methylcyclopropyl)glycine is incorporated, is carried out by nonribosomal peptide synthetases (NRPSs). nih.govwikipedia.org. These large, modular enzyme complexes synthesize peptides in an RNA-template-independent manner, allowing for the incorporation of non-proteinogenic amino acids and other modifications wikipedia.orgnih.gov.

The ktz cluster encodes a hybrid system of large, multi-domain NRPS proteins and stand-alone enzymes that function together. nih.govnih.gov. The core catalytic domains of an NRPS module are the adenylation (A) domain, which selects and activates a specific amino acid; the thiolation (T) domain (also known as a peptidyl carrier protein or PCP), which covalently tethers the activated amino acid via a phosphopantetheinyl arm; and the condensation (C) domain, which catalyzes peptide bond formation nih.gov.

In the ktz assembly line, three large NRPS proteins—KtzE, KtzG, and KtzH—comprise the six modules required for the hexapeptide core nih.gov. The biosynthesis of the MecPGly precursor itself relies on stand-alone A-domain (KtzB) and T-domain (KtzC) proteins that function in concert with the tailoring enzymes KtzA and KtzD before the final amino acid is passed to the main NRPS machinery nih.govnih.gov. This modular, "assembly line" logic allows for the step-by-step construction of the complex final product nih.gov.

Enzymatic Mechanisms for Cyclopropane Ring Formation

The formation of the cyclopropane ring is a chemically challenging transformation due to the inherent ring strain of the three-membered ring wikipedia.org. Nature has evolved several enzymatic strategies to accomplish this, and the biosynthesis of 2-(1-Methylcyclopropyl)glycine showcases a unique pathway involving halogenation followed by an enzyme-catalyzed intramolecular cyclization.

Mononuclear Nonheme Iron Halogenase (e.g., KtzD) in Chlorination and Cyclization

The first key step in forming the cyclopropane ring is the regioselective chlorination of an unactivated carbon center, a reaction catalyzed by the enzyme KtzD. nih.govnih.gov. KtzD is a member of the mononuclear nonheme iron- and α-ketoglutarate-dependent halogenase superfamily nih.govtandfonline.comnih.gov. These enzymes utilize an iron(II) cofactor, α-ketoglutarate, and molecular oxygen to generate a highly reactive iron(IV)-oxo species nih.govmdpi.com. This powerful oxidant is capable of abstracting a hydrogen atom from an unactivated C-H bond, generating a substrate radical mdpi.comresearchgate.net.

In the case of MecPGly biosynthesis, the substrate is L-isoleucine tethered as a thioester to the carrier protein KtzC (L-Ile-S-KtzC). KtzD specifically abstracts a hydrogen atom from the γ-methyl group of the isoleucine side chain. Following this abstraction, a chlorine atom is transferred to the resulting radical, a process known as radical rebound, to form a γ-chloroisoleucyl-S-KtzC intermediate nih.govnih.gov. This targeted chlorination effectively installs a good leaving group at a non-activated position, priming the molecule for the subsequent cyclization step.

Flavoprotein-Dependent Cyclopropanation (e.g., KtzA) Mechanisms

The final ring-closing step is catalyzed by KtzA, a flavoprotein with homology to the acyl-CoA dehydrogenase (ACAD) family nih.gov. While typical ACADs catalyze redox reactions, KtzA performs a different function in this pathway. It facilitates the cyclization of the γ-chloroisoleucyl intermediate to form the cyclopropane ring of what is ultimately processed into 2-(1-Methylcyclopropyl)glycine nih.govnih.gov.

In vitro reconstitution of the pathway demonstrated that KtzA acts as a catalytic base nih.gov. It abstracts the acidic α-proton from the γ-chloroisoleucyl-S-KtzC intermediate. This deprotonation occurs without any redox participation from the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, an unusual role for a flavoprotein of this class nih.govnih.gov. The abstraction of the proton generates a stabilized carbanion (as a thioester enolate) at the α-position, which is the key reactive species for ring formation.

Proposed Carbanionic Intermediates in Cyclopropane Biosynthesis

The mechanism of cyclopropane ring formation by KtzA proceeds through a proposed carbanionic intermediate. nih.govrsc.org. The abstraction of the α-proton from the γ-chloroisoleucyl thioester by KtzA generates a thioester enolate nih.gov. This enolate is a nucleophilic carbanion that subsequently attacks the γ-carbon in an intramolecular SN2-type reaction. This intramolecular nucleophilic attack displaces the chloride ion, which serves as the leaving group, thereby forming the strained three-membered cyclopropane ring nih.gov. This process represents an elegant enzymatic strategy, using a two-electron oxidation of the substrate (loss of H+ and Cl-) to achieve cyclization without requiring a net redox change in the enzyme's FAD cofactor nih.gov. The formation of a carbanion to initiate ring closure is a known strategy in synthetic chemistry, often termed a Michael-initiated ring-closure (MIRC), highlighting a fascinating parallel between enzymatic and synthetic methodologies. rsc.org.

Precursor Incorporation and Metabolic Logic in Natural Product Assembly

The biosynthesis of non-proteinogenic amino acids, such as those containing a cyclopropyl (B3062369) ring, often co-opts and modifies intermediates from primary metabolic pathways. The assembly logic for these structures involves specialized enzymes that can perform chemically challenging reactions, including the formation of strained ring systems. In the case of cyclopropyl-containing amino acids, evidence points towards the recruitment of common proteinogenic amino acids as foundational precursors. The formation of the cyclopropane ring itself is a key step, often catalyzed by enzymes capable of activating and cyclizing specific positions on the precursor's side chain.

Recent research into ribosomally synthesized and post-translationally modified peptides (RiPPs) has uncovered novel enzymatic strategies for creating such modifications. One such strategy involves radical S-adenosylmethionine (rSAM) enzymes, which have emerged as a significant family of RiPP maturases capable of installing complex carbon-carbon bonds. du.edu This enzymatic logic provides a framework for understanding how a simple amino acid precursor can be transformed into a structurally complex cyclopropyl derivative.

The biosynthetic origin of the methylcyclopropyl glycine (B1666218) moiety has been traced to the amino acid L-isoleucine. du.edu Studies on the biosynthesis of a ribosomally produced peptide from the bacterium Paramaledivibacter caminithermalis have identified a specific enzyme responsible for this transformation. This enzyme, a radical S-adenosylmethionine (rSAM) enzyme named TigE, functions as a cyclopropyl synthase. du.edu

The TigE enzyme acts on isoleucine residues that are part of a larger precursor peptide, TigB. du.edu It catalyzes the formation of a C-C bond between the γ- and δ-carbons of the isoleucine side chain, resulting in the formation of a methyl-cyclopropyl glycine (mCPG) residue within the peptide. du.edu This process is a post-translational modification, where the standard amino acid building block is altered after being incorporated into a peptide chain. This mechanism represents a distinct and fascinating route to cyclopropyl amino acid formation, relying on the sophisticated chemistry of rSAM enzymes to generate a radical on the substrate and direct the subsequent cyclization.

| Precursor | Enzyme System | Producing Organism (Observed) | Product |

|---|---|---|---|

| L-Isoleucine (residue in a peptide) | TigE (rSAM Cyclopropyl Synthase) | Paramaledivibacter caminithermalis | Methyl-cyclopropyl glycine (mCPG) residue |

While this pathway has been characterized for the formation of a generic methyl-cyclopropyl glycine within a peptide, it provides a strong model for the biosynthesis of free 2-(1-Methylcyclopropyl)glycine, which has been isolated from bacteria such as Micromonospora miyakonensis. nih.gov

The biosynthesis of 2-(1-Methylcyclopropyl)glycine from L-isoleucine is notably distinct from the pathway leading to another cyclopropyl amino acid, allocoronamic acid. Allocoronamic acid is a stereoisomer of coronamic acid (CMA), an intermediate in the production of the phytotoxin coronatine (B1215496) by bacteria like Pseudomonas syringae. nih.govnih.gov Like methylcyclopropyl glycine, coronamic acid also derives from L-isoleucine, but the enzymatic machinery and the resulting cyclopropane structure are different.

The biosynthesis of coronamic acid is initiated by the activation of L-isoleucine by a dedicated non-ribosomal peptide synthetase (NRPS)-like enzyme, CmaA. nih.gov This activation is followed by a series of enzymatic steps encoded by the cma gene cluster, which ultimately leads to the formation of an ethylcyclopropyl structure, rather than a methylcyclopropyl one. The key distinction lies in which carbons of the isoleucine skeleton are used to form the ring and the nature of the substituent on the cyclopropane ring.

Methyl-cyclopropyl glycine formation involves a radical-mediated cyclization of the terminal carbons of the isoleucine side chain, catalyzed by an rSAM enzyme on a peptide-bound substrate. du.edu

Allocoronamic acid (and CMA) formation proceeds via an NRPS-based system that results in an ethyl-substituted cyclopropane ring. nih.govnih.gov

This metabolic divergence highlights how different enzymatic systems can utilize the same precursor to generate structurally distinct, specialized metabolites.

| Feature | 2-(1-Methylcyclopropyl)glycine Biosynthesis (Hypothesized/Observed) | Allocoronamic Acid / Coronamic Acid Biosynthesis |

|---|---|---|

| Precursor | L-Isoleucine | L-Isoleucine |

| Enzymatic System | Radical S-adenosylmethionine (rSAM) enzyme (e.g., TigE) | Non-ribosomal peptide synthetase (NRPS)-like machinery (e.g., CmaA) |

| Substrate Form | Peptide-bound isoleucine residue | Free L-isoleucine |

| Key Mechanism | Radical-mediated C-C bond formation (γ to δ carbon) | Thioester-template mediated cyclization |

| Final Ring Structure | 1-Methylcyclopropyl | 1-Ethylcyclopropyl |

Computational and Theoretical Chemistry Studies of 2 1 Methylcyclopropyl Glycine, R

In Silico Approaches for Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological effect. In silico approaches, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, offer a rapid and cost-effective means to explore these relationships.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For 2-(1-Methylcyclopropyl)glycine, (R)-, docking simulations are primarily used to understand its interactions with glutamate (B1630785) receptors, particularly the NMDA receptor.

Detailed research findings from docking studies on analogous compounds, such as 2'-substituted (2S,1'R,2'S)-2-(carboxycyclopropyl)glycine ((S)-CCG-IV) analogues, have provided a hypothetical framework for how these ligands interact with the receptor. nih.gov The design of these analogues was based on docking studies which hypothesized that substituents on the cyclopropyl (B3062369) ring could protrude into regions where NMDA receptor GluN2 subunits differ. nih.gov This suggests that the methyl group in 2-(1-Methylcyclopropyl)glycine, (R)- likely plays a significant role in modulating subtype selectivity and binding affinity. The simulations help in visualizing key interactions, such as hydrogen bonds between the ligand's carboxyl and amino groups and specific amino acid residues in the receptor's binding pocket, like tyrosine, aspartate, and phenylalanine. nih.govmdpi.com The stability of the ligand-receptor complex is often evaluated using a scoring function, which estimates the binding free energy.

Table 1: Key Interactions in Ligand-Receptor Docking of Glycine (B1666218) Analogues

| Interaction Type | Ligand Moiety | Potential Receptor Residues | Significance |

|---|---|---|---|

| Hydrogen Bond | α-Carboxyl Group | Tyrosine, Serine | Primary anchoring point for binding. nih.gov |

| Hydrogen Bond | α-Amino Group | Aspartate, Glutamate | Crucial for charge-charge interactions and specificity. mdpi.com |

| Hydrophobic Interaction | Cyclopropyl Ring & Methyl Group | Valine, Phenylalanine | Contributes to binding affinity and can influence subtype selectivity. mdpi.com |

QSAR models are mathematical equations that relate the chemical properties of a series of compounds to their biological activities. mdpi.com These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, like multiple linear regression (MLR), to find a correlation with their measured activity. mdpi.commdpi.com

For a series of compounds including 2-(1-Methylcyclopropyl)glycine, (R)-, a QSAR study would involve calculating descriptors that quantify its physicochemical, geometrical, and topological features. mdpi.com Key descriptors would likely include:

Topological Descriptors: Such as the topological diameter, which relates to molecular size and shape.

Physicochemical Descriptors: Including polarizability and the number of hydrogen bond donors, which are critical for receptor interactions. mdpi.com

Geometrical Descriptors: These describe the 3D arrangement of the molecule, which is vital for fitting into a receptor's binding site.

An established QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective ligands. mdpi.com Interpretation of the model reveals which molecular properties are most influential in determining biological activity. mdpi.com For instance, a QSAR model might confirm that the steric bulk of the cyclopropyl group is a critical determinant of agonist potency at a specific receptor subtype.

Density Functional Theory (DFT) Applications in Molecular Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to study the properties of molecules like 2-(1-Methylcyclopropyl)glycine, (R)-, offering high accuracy at a manageable computational cost. arxiv.org

DFT calculations are used to determine the optimized geometry of 2-(1-Methylcyclopropyl)glycine, (R)-, predicting bond lengths, bond angles, and dihedral angles. These calculations provide a detailed picture of the molecule's three-dimensional structure. Furthermore, DFT is employed to analyze its electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential. mdpi.comarxiv.org This information is vital for understanding the molecule's reactivity and its interaction with biological targets. For example, the calculated partial atomic charges can indicate which atoms are likely to participate in hydrogen bonding or electrostatic interactions within a receptor active site. researchgate.net

Table 2: Computed Properties for 2-(1-Methylcyclopropyl)glycine, (R)-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H11NO2 | nih.gov |

| Molecular Weight | 129.16 g/mol | nih.gov |

| Topological Polar Surface Area | 63.3 Ų | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

The cyclopropyl group is a strained three-membered ring, and its potential for ring-opening reactions is a key aspect of its chemistry. DFT calculations are a powerful tool for investigating the mechanisms of such reactions. rsc.orgresearchgate.net Studies on related cyclopropyl systems show that the ring can be opened through various pathways, including nucleophilic attack or radical-mediated processes. rsc.orgresearchgate.net

For 2-(1-Methylcyclopropyl)glycine, (R)-, DFT can be used to model the transition states and intermediates involved in a potential ring-opening reaction. This allows for the calculation of activation energy barriers, which determine the feasibility and rate of the reaction under different conditions. researchgate.net For instance, computational studies can elucidate whether a metabolic process might lead to the opening of the cyclopropyl ring, potentially altering the compound's biological activity and clearance profile. The energetic barrier for the transformation of a cyclopropyl radical to an allyl radical has been calculated to be approximately 20.7 kcal/mol. researchgate.net

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

While DFT provides detailed information on static structures, molecular mechanics (MM) and molecular dynamics (MD) simulations are used to explore the conformational flexibility and dynamic behavior of molecules over time. nih.govrsc.org

MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion. nih.gov For 2-(1-Methylcyclopropyl)glycine, (R)-, an MD simulation would typically place the molecule in a simulated aqueous environment to mimic physiological conditions. researchgate.net The simulation, running for nanoseconds or longer, reveals the accessible conformations of the molecule and the energetic landscape that connects them. researchgate.net This is crucial because the biological activity of a flexible molecule often depends on its ability to adopt a specific "bioactive" conformation that fits the receptor's binding site. The simulations can reveal the preferred orientations of the glycine side chain relative to the cyclopropyl ring and the rotational freedom around the C-C single bonds. nih.gov These insights into the conformational landscape are complementary to docking studies and provide a more dynamic picture of the ligand-receptor recognition process.

Table 3: Typical Parameters for Molecular Dynamics Simulation

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Force Field | CHARMM, AMBER, GROMOS | Defines the potential energy function for atomic interactions. researchgate.netnih.govresearchgate.net |

| Water Model | TIP3P, SPC | Explicitly models the solvent environment. nih.govresearchgate.net |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Determines the timescale of dynamic events that can be observed. |

| Ensemble | NpT (constant Number of particles, Pressure, Temperature) | Maintains realistic physiological conditions during the simulation. researchgate.net |

| Analysis | RMSD, RMSF, Cluster Analysis | Quantifies conformational stability, flexibility, and dominant structures. nih.gov |

Analytical Methodologies for 2 1 Methylcyclopropyl Glycine, R

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone of amino acid analysis. The selection of a specific technique is dictated by the complexity of the sample matrix and the analytical goals, such as purity assessment or enantiomeric excess determination.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile tool for amino acid analysis. nih.govactascientific.com It offers high resolution, sensitivity, and speed. Various HPLC modes are employed, including reversed-phase (RP-HPLC), normal-phase (NP-HPLC), and hydrophilic interaction liquid chromatography (HILIC). jocpr.com For instance, a simple RP-HPLC method has been developed for the simultaneous identification and quantification of amino acids like phenylalanine, glycine (B1666218), and lysine. rjptonline.org In some applications, HPLC can be used for the analysis of amino acids without prior derivatization by using specific columns, such as HILIC columns, which work well with mobile phases containing a high percentage of acetonitrile. jocpr.com The robustness and reproducibility of HPLC methods are typically high, with relative standard deviations (RSD) for peak area and retention time often below 2%. rjptonline.org

| Parameter | HPLC Conditions for Amino Acid Analysis |

| Column Type | Reversed-Phase (e.g., C18), HILIC, Ion-Exchange |

| Detection | UV, Fluorescence, Mass Spectrometry (MS) |

| Key Advantage | High resolution, speed, and sensitivity for complex mixtures. |

| Note | Method development often involves optimizing the mobile phase composition and gradient to achieve separation of all target analytes. jocpr.comrjptonline.org |

Ion-exchange chromatography (IEC) is a classic and highly reliable method for separating amino acid mixtures, a technique pioneered by Moore and Stein. pickeringlabs.comresearchgate.net193.16.218 It remains a "gold standard" against which other methods are compared. researchgate.net The principle of IEC relies on the separation of molecules based on their net charge.

Amino acids are placed on a column containing a stationary phase with fixed charged groups (a resin). 193.16.218pearson.com For amino acid analysis, a cation-exchange resin with negatively charged sulfonate groups (—SO3-) is commonly used. pickeringlabs.compearson.com The separation is achieved through two primary mechanisms:

Titration : The pH of the mobile phase (eluent) is gradually increased. As the pH rises, amino acids transition from a positive to a neutral charge state, causing them to be released from the anionic resin at different times based on their individual isoelectric points. pickeringlabs.com

Competitive Ion Exchange : The concentration of cations (e.g., Na+ or Li+) in the mobile phase is increased. pickeringlabs.comnih.gov These cations compete with the positively charged amino acids for the binding sites on the resin, leading to the elution of the amino acids. pickeringlabs.com

A significant advantage of IEC is its insensitivity to the sample matrix. The strong affinity between the amino acids and the resin allows most sample contaminants to be washed away before the separation begins, resulting in a robust and clean analysis. pickeringlabs.com193.16.218

Resolving enantiomers is critical in pharmaceutical and biological sciences, and direct enantioseparation by HPLC is a primary method for this purpose. rsc.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of a chiral compound, leading to their separation. rsc.orgnih.gov

A wide variety of CSPs are available, often based on polysaccharides (like cellulose (B213188) and amylose), cyclodextrins, or macrocyclic glycopeptides (e.g., vancomycin (B549263) and teicoplanin). mdpi.commdpi.com The selection of the appropriate CSP and mobile phase is crucial for achieving resolution. mdpi.com For example, the enantiomers of tyrosine have been successfully separated using vancomycin as a chiral mobile phase additive, where chiral recognition was facilitated by hydrophobic interactions. nih.gov In some cases, multiple CSPs are screened under various conditions (normal-phase, reversed-phase) to find the optimal system for separating a specific pair of enantiomers. mdpi.com

| Chiral Selector Type | Common Application | Interaction Mechanism |

| Macrocyclic Glycopeptides (e.g., Vancomycin) | Aromatic Amino Acids nih.gov | Hydrogen bonding, π-π interactions, hydrophobic interactions mdpi.comnih.gov |

| Polysaccharide Derivatives (e.g., Cellulose) | Broad range of chiral compounds mdpi.com | Formation of transient diastereomeric complexes through various interactions. |

| Cyclodextrin Derivatives | Various enantiomers, including drugs nih.gov | Inclusion complexation and external interactions. |

Two-dimensional liquid chromatography (2D-LC) is a highly powerful technique for analyzing complex samples containing chiral compounds. jst.go.jptaylorfrancis.com For enantioselective amino acid analysis, an achiral-chiral setup is commonly employed. taylorfrancis.commolnar-institute.com In this configuration, the sample is first separated on a non-chiral column (e.g., reversed-phase) in the first dimension (¹D). jst.go.jpacs.org Specific fractions from this separation are then automatically transferred to a second-dimension (²D) column, which is a chiral column, for enantiomeric resolution. jst.go.jpmolnar-institute.com

This approach offers several advantages:

It enhances selectivity by pre-separating isobaric amino acids (those with the same mass) and removing matrix interferences before the chiral separation. acs.org

It allows for the use of optimized and potentially incompatible conditions for the achiral and chiral separations.

It can be fully automated for robust and routine analysis. molnar-institute.com

Recent advances have enabled very fast second-dimension chiral separations, with some methods achieving resolution in under a minute, significantly reducing the total analysis time. molnar-institute.comacs.org

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a derivative that has properties more suitable for a given analytical method. actascientific.com In amino acid analysis, this is often done to introduce a chromophore or fluorophore, enhancing detection by UV or fluorescence detectors. actascientific.comresearchgate.net Derivatization can be performed before the chromatographic separation (pre-column) or after (post-column).

Post-column derivatization with ninhydrin (B49086) is a well-established and robust method, particularly when coupled with ion-exchange chromatography. researchgate.net193.16.218aurigaresearch.com It is considered a chemically specific and highly reliable technique for amino acid quantification. researchgate.net193.16.218

The process involves the following steps:

Amino acids in the sample are first separated on an IEC column. aurigaresearch.com

The eluate from the column is mixed with a ninhydrin reagent. 193.16.218

The mixture is heated to a high temperature (e.g., 125-135°C), which accelerates the reaction between ninhydrin and the separated amino acids. researchgate.netaurigaresearch.com

This reaction produces a distinctively colored derivative (Ruhemann's purple) for primary amino acids, which is then detected by a spectrophotometer. 193.16.218acs.org

One of the key advantages of this post-column approach is its simplicity in terms of sample preparation and its ability to detect both primary and secondary amino acids. 193.16.218aurigaresearch.com

O-Phthalaldehyde (OPA) Derivatisation for Fluorescence Detection

Detailed research findings and data tables specific to the OPA derivatisation of 2-(1-Methylcyclopropyl)glycine, (R)- for fluorescence detection are not available in the reviewed scientific literature.

Metabolic Investigations of 2 1 Methylcyclopropyl Glycine, R in Vitro and Microbial Systems

Microbial Biosynthesis and Production of Cyclopropylglycine Derivatives

While the direct microbial biosynthesis of (R)-2-(1-Methylcyclopropyl)glycine has not been definitively documented in publicly available literature, the production of a closely related stereoisomer, L-2-(1-methylcyclopropyl)glycine, has been identified. An actinomycete, designated as strain PA-4046 and identified as a new species, Micromonospora miyakonensis, was found to produce this novel amino acid in its fermentation broth. nih.gov This discovery underscores the capability of microorganisms to synthesize the complex cyclopropyl (B3062369) ring structure characteristic of this amino acid family.

The biosynthesis of such unique amino acid structures often involves specialized enzymatic pathways. For instance, the formation of cyclopropyl rings in other natural products has been shown to be catalyzed by radical S-adenosylmethionine (rSAM) enzymes. These enzymes are known to perform chemically challenging reactions, including the formation of carbon-carbon bonds.

Although natural production of the (R)-enantiomer is yet to be reported, the potential for its microbial production exists through biocatalysis. Enzymatic reactions, known for their high stereoselectivity, are a cornerstone of modern green chemistry. A variety of enzymatic methods have been developed for the synthesis of cyclopropylglycine derivatives. researchgate.net These methods often employ enzymes like hydrolases and transaminases to achieve high enantiomeric excess, suggesting that a targeted biocatalytic approach could yield (R)-2-(1-Methylcyclopropyl)glycine. Chemoenzymatic strategies, which combine chemical synthesis steps with enzymatic resolution or transformation, have also proven effective for producing specific enantiomers of cyclopropylglycines. researchgate.net

Table 1: Microbial Production of a Cyclopropylglycine Derivative

| Producing Microorganism | Compound | Stereochemistry |

| Micromonospora miyakonensis | 2-(1-Methylcyclopropyl)glycine | L-form |

Integration into Nonribosomal Peptide Assembly Lines in Microorganisms

Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes that microorganisms use to assemble a wide array of complex peptides with diverse biological activities. nih.gov These assembly lines are renowned for their ability to incorporate a vast repertoire of non-proteinogenic amino acids, making them a prime system for the potential integration of compounds like (R)-2-(1-Methylcyclopropyl)glycine.

The fundamental unit of an NRPS is the module, with each module typically responsible for the incorporation of a single amino acid. The process begins with the adenylation (A) domain, which selects and activates a specific amino acid as an aminoacyl-AMP intermediate. This activated amino acid is then transferred to a thiolation (T) or peptidyl carrier protein (PCP) domain. The condensation (C) domain then catalyzes peptide bond formation between the aminoacyl groups tethered to adjacent modules.

The specificity of the A-domain is the primary determinant for which amino acid is incorporated. However, these domains can exhibit a degree of substrate flexibility, and they can also be engineered to recognize novel amino acids. This inherent and engineered flexibility provides a pathway for the incorporation of unique building blocks like (R)-2-(1-Methylcyclopropyl)glycine into peptide structures.

While direct evidence for the incorporation of (R)-2-(1-Methylcyclopropyl)glycine into a nonribosomal peptide is not yet available, the discovery of a poly-cyclopropylglycine-containing peptide highlights the potential for such an event. This novel peptide is synthesized by a radical-SAM enzyme, demonstrating nature's capacity to both create and utilize cyclopropyl-containing amino acids in peptide biosynthesis.

Furthermore, advancements in synthetic biology and chemoenzymatic synthesis are expanding the possibilities for creating novel peptides. These techniques can bypass the natural specificity of NRPS machinery to a certain extent, allowing for the directed incorporation of a wider range of non-proteinogenic amino acids.

Table 2: Key Domains of Nonribosomal Peptide Synthetase (NRPS) Modules

| Domain | Function |

| Adenylation (A) | Selects and activates the amino acid substrate. |

| Thiolation (T) / Peptidyl Carrier Protein (PCP) | Covalently tethers the activated amino acid. |

| Condensation (C) | Catalyzes peptide bond formation. |

| Epimerization (E) | Can convert L-amino acids to D-amino acids. |

| Thioesterase (TE) | Releases the final peptide product. |

General Metabolic Pathways of Glycine (B1666218) and its Derivatives (e.g., Reductive Glycine Pathway)

To understand the metabolic context of a glycine derivative like 2-(1-Methylcyclopropyl)glycine, it is useful to examine the central metabolic pathways involving glycine. One such pathway that has garnered significant interest is the reductive glycine pathway. This pathway is a synthetic metabolic route that allows for the assimilation of one-carbon (C1) compounds, such as formate (B1220265) and carbon dioxide, into central metabolism.

The reductive glycine pathway is notable for its efficiency. In this pathway, formate is ligated to tetrahydrofolate and subsequently reduced. The resulting one-carbon unit is then combined with CO2 and ammonia (B1221849) by the glycine cleavage/synthase system to produce glycine. Glycine can then be converted to serine, which in turn can be metabolized to pyruvate (B1213749) or glycerate, key intermediates in central carbon metabolism.

Researchers have successfully engineered this pathway into model organisms like Escherichia coli, enabling them to grow on C1 feedstocks. This demonstrates the metabolic plasticity of microorganisms and their capacity to be re-engineered for novel metabolic capabilities. While the reductive glycine pathway itself does not directly produce cyclopropylglycine derivatives, it represents a fundamental route for the synthesis of the glycine backbone. The principles of metabolic engineering used to establish this pathway could potentially be adapted to create strains that overproduce glycine or related precursors, which could then be funneled into a biosynthetic pathway for more complex amino acids like (R)-2-(1-Methylcyclopropyl)glycine.

Table 3: Core Reactions of the Reductive Glycine Pathway

| Step | Reactants | Products | Key Enzyme System |

| 1 | Formate + Tetrahydrofolate + ATP | 10-Formyltetrahydrofolate + ADP + Pi | Formate-tetrahydrofolate ligase |

| 2 | 10-Formyltetrahydrofolate + NADPH | 5,10-Methenyltetrahydrofolate + NADP+ | Methenyltetrahydrofolate cyclohydrolase |

| 3 | 5,10-Methenyltetrahydrofolate + NADPH | 5,10-Methylenetetrahydrofolate + NADP+ | Methylenetetrahydrofolate dehydrogenase |

| 4 | 5,10-Methylenetetrahydrofolate + CO2 + NH3 + NADH | Glycine + Tetrahydrofolate + NAD+ | Glycine cleavage/synthase system (in reverse) |

| 5 | Glycine + 5,10-Methylenetetrahydrofolate | Serine + Tetrahydrofolate | Serine hydroxymethyltransferase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.